molecular formula C21H18N2O2 B6006138 N'-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE

N'-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE

Cat. No.: B6006138
M. Wt: 330.4 g/mol
InChI Key: MOQSZZSTUZVQNG-LPYMAVHISA-N
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Description

N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-2-phenylcyclopropane-1-carbohydrazide is a Schiff base hydrazide derivative characterized by a naphthol moiety, a cyclopropane ring, and a hydrazide linkage. This compound is synthesized via condensation of 2-phenylcyclopropane-1-carbohydrazide with 2-hydroxy-1-naphthaldehyde, a reaction typical for hydrazide derivatives . Its crystal structure, determined by single-crystal X-ray diffraction, reveals intramolecular O–H⋯N hydrogen bonds that stabilize the planar conformation of the naphthyl and cyclopropane groups . The compound’s molecular formula is C₂₁H₁₈N₂O₂, with a molecular weight of 340.37 g/mol, and it crystallizes in the monoclinic space group P2₁/n .

Properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20-11-10-15-8-4-5-9-16(15)19(20)13-22-23-21(25)18-12-17(18)14-6-2-1-3-7-14/h1-11,13,17-18,24H,12H2,(H,23,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQSZZSTUZVQNG-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the following steps:

Scientific Research Applications

N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with biological targets such as enzymes and microbial cell walls. The compound’s azomethine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s hydrophobic and hydrophilic regions allow it to interact with microbial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydrazide Derivatives

Compound Name Core Structure Substituents/Functional Groups Hydrogen Bonding Crystallographic Data (Space Group)
Target Compound Cyclopropane-hydrazide 2-Hydroxynaphthyl, phenyl Intramolecular O–H⋯N P2₁/n
N′-[(1E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide Thiophene-hydrazide 4-Fluorophenyl, thiophene Intermolecular N–H⋯O P-1
N′-[(E)-1-(4-Chlorophenyl)ethylidene]-2-[4-(2-methylpropyl)phenyl]propano-hydrazide Propane-hydrazide 4-Chlorophenyl, isobutylphenyl Intermolecular N–H⋯O, C–H⋯π P2₁/n
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Imidazole-hydrazide Benzodioxolyl, chlorophenyl, imidazole Not reported C2/c

Key Observations :

  • The target compound’s cyclopropane ring distinguishes it from analogs with thiophene or imidazole cores. This ring imposes steric constraints that may influence reactivity or binding interactions.
  • Hydrogen bonding : Intramolecular O–H⋯N bonds in the target compound contrast with intermolecular interactions in other derivatives (e.g., N–H⋯O in ), affecting solubility and crystal packing.
  • Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance polarity compared to the electron-donating hydroxynaphthyl group in the target compound.

Key Observations :

  • Single-crystal XRD is universally employed for structural validation , often using SHELX or WinGX/ORTEP software.

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